molecular formula C25H42N6O7 B13809026 H-Lys-Phe-Gly-Lys-OH.CH3CO2H

H-Lys-Phe-Gly-Lys-OH.CH3CO2H

Cat. No.: B13809026
M. Wt: 538.6 g/mol
InChI Key: MIGMOPDQHFYGFP-YOTVLOEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys-Phe-Gly-Lys-OH is a tetrapeptide composed of the amino acids lysine, phenylalanine, glycine, and lysine. Peptides like H-Lys-Phe-Gly-Lys-OH are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid is protected with a temporary protecting group (e.g., Fmoc or Boc). The carboxyl group is activated using reagents like dicyclohexylcarbodiimide (DCC) or HBTU.

    Deprotection: The protecting group is removed to expose the amino group for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

Industrial Production Methods

Industrial production of peptides like H-Lys-Phe-Gly-Lys-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Phe-Gly-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

H-Lys-Phe-Gly-Lys-OH has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Lys-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and modulating biological pathways. The exact mechanism depends on the peptide’s sequence and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Lys-Gly-OH: A tripeptide with similar amino acid composition but lacking phenylalanine.

    H-Gly-Phe-Lys-OH: A tripeptide with a different sequence but containing the same amino acids.

    H-Lys-Phe-Gly-OH: A tripeptide missing one lysine residue.

Uniqueness

H-Lys-Phe-Gly-Lys-OH is unique due to its specific sequence, which imparts distinct properties and biological activities

Properties

Molecular Formula

C25H42N6O7

Molecular Weight

538.6 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C23H38N6O5.C2H4O2/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25;1-2(3)4/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34);1H3,(H,3,4)/t17-,18-,19-;/m0./s1

InChI Key

MIGMOPDQHFYGFP-YOTVLOEGSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.